molecular formula C8H8BrN3S2 B13770848 5-Amino-3-anilino-1,2,4-dithiazolium bromide CAS No. 57494-91-4

5-Amino-3-anilino-1,2,4-dithiazolium bromide

Cat. No.: B13770848
CAS No.: 57494-91-4
M. Wt: 290.2 g/mol
InChI Key: SAEYWMSDTTXZHA-UHFFFAOYSA-N
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Description

5-Amino-3-anilino-1,2,4-dithiazolium bromide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-anilino-1,2,4-dithiazolium bromide typically involves the reaction of aniline with a dithiazolium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other separation techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-anilino-1,2,4-dithiazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazolium compounds.

Scientific Research Applications

5-Amino-3-anilino-1,2,4-dithiazolium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-anilino-1,2,4-dithiazolium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, altering their activity and leading to various biological effects. The dithiazolium ring’s electron-rich nature allows it to participate in electron transfer reactions, which can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1,2,4-dithiazolium bromide: Similar structure but with different substituents.

    5-Amino-1,2,3-triazoles: Another class of heterocyclic compounds with similar reactivity.

    Imidazo[4,5-b]pyridine derivatives: Compounds with similar biological activities .

Uniqueness

5-Amino-3-anilino-1,2,4-dithiazolium bromide is unique due to its specific combination of amino and anilino groups attached to the dithiazolium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

57494-91-4

Molecular Formula

C8H8BrN3S2

Molecular Weight

290.2 g/mol

IUPAC Name

5-phenylimino-1,2,4-dithiazol-4-ium-3-amine;bromide

InChI

InChI=1S/C8H7N3S2.BrH/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6;/h1-5H,(H2,9,10,11);1H

InChI Key

SAEYWMSDTTXZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2[NH+]=C(SS2)N.[Br-]

Origin of Product

United States

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